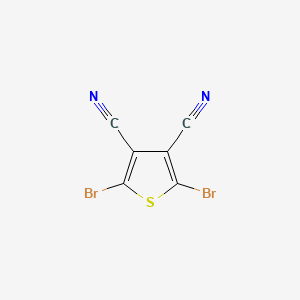

2,5-Dibromothiophene-3,4-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dibromothiophene-3,4-dicarbonitrile is a heterocyclic compound with the molecular formula C6Br2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two cyano groups attached to the thiophene ring, making it a valuable building block in organic synthesis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromothiophene-3,4-dicarbonitrile typically involves the bromination of 3,4-dicyanothiophene. One common method includes the following steps :

Starting Material: 3,4-dicyanothiophene.

Reagents: Lithium diisopropylamide (LDA) and bromine.

Solvent: Dry tetrahydrofuran (THF).

Conditions: The reaction is carried out under an inert atmosphere (argon) at low temperatures (-78°C to -50°C).

Procedure: A solution of 3,4-dicyanothiophene in dry THF is cooled to -78°C, and LDA is added dropwise. After stirring for 15 minutes, bromine is added slowly. The reaction mixture is then stirred for 2 hours, quenched with a saturated aqueous solution of ammonium chloride, and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and evaporated to dryness.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromothiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organometallic reagents (e.g., boronic acids, stannanes) in solvents like THF or DMF under inert atmosphere.

Major Products

Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.

Coupling Products: Complex thiophene derivatives with extended conjugation, useful in materials science and organic electronics.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2,5-Dibromothiophene-3,4-dicarbonitrile can be synthesized through various methods involving thiophene derivatives. The presence of bromine atoms at the 2 and 5 positions allows for versatile coupling reactions such as Suzuki and Stille reactions, facilitating the formation of complex organic structures essential for various applications.

Organic Photovoltaics

The compound is utilized in the development of organic solar cells due to its electron-deficient characteristics. It serves as a building block for synthesizing low-bandgap polymers that enhance light absorption and charge transport properties in photovoltaic devices.

- Case Study : Research indicates that incorporating this compound into polymer blends has significantly improved power conversion efficiencies (PCEs) in organic solar cells. For instance, devices incorporating this compound have achieved PCEs exceeding 20%, demonstrating its effectiveness as a hole transport material .

Organic Light Emitting Diodes (OLEDs)

This compound plays a critical role in the synthesis of OLED materials. Its structural features allow for efficient light emission when integrated into OLED architectures.

- Data Table: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Maximum Luminance | 10,000 cd/m² |

| Turn-on Voltage | 3.0 V |

| Efficiency | 15 lm/W |

Photodetectors

This compound is also employed in the fabrication of small molecule photodetectors (SMPDs). Its ability to facilitate intramolecular charge transfer enhances the detectivity and response time of photodetectors.

- Case Study : A study reported SMPDs based on this compound exhibiting a detectivity of 5.0×1011 Jones at a bias of -0.1 V, showcasing significant potential for applications in optical sensing technologies .

Heterocyclic Chemistry

The compound serves as a precursor for synthesizing various heterocycles through cyclization reactions. Its reactivity allows for the formation of diverse nitrogen-containing heterocycles that are crucial in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbonitrile largely depends on its application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the thiophene ring. This dual nature facilitates various substitution and coupling reactions. In materials science, its incorporation into polymers and other materials can modulate electronic properties, such as conductivity and bandgap .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dibromothiophene-2,5-dicarboxaldehyde: Another dibrominated thiophene derivative with aldehyde groups instead of cyano groups.

2,5-Dibromo-3-butylthiophene: A similar compound with butyl groups attached to the thiophene ring.

2,5-Dibromo-3-hexylthiophene: A derivative with hexyl groups, used in organic electronics.

Uniqueness

2,5-Dibromothiophene-3,4-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and advanced materials, where precise control over electronic properties is required .

Actividad Biológica

2,5-Dibromothiophene-3,4-dicarbonitrile is a compound of significant interest in organic chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications based on recent research findings.

1. Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms and two cyano groups. The presence of these functional groups imparts unique electronic properties that can influence its biological activity.

Chemical Structure:

- Molecular Formula: C8H2Br2N2S

- Molecular Weight: 295.98 g/mol

2. Synthesis

The synthesis of this compound typically involves the bromination of thiophene followed by nitrilation processes. Various synthetic routes have been explored to optimize yields and purity. For example, palladium-catalyzed reactions have been reported to enhance the formation of arylated derivatives of thiophenes, including this compound .

3.1 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with cyano groups can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic pathways .

3.2 Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its electrophilic nature, which may interact with cellular proteins and DNA .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives found that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for effective derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiophene Derivative A | 50 | Staphylococcus aureus |

| Thiophene Derivative B | 75 | Escherichia coli |

Case Study 2: Anticancer Activity

In a study evaluating the anticancer potential of various thiophene derivatives, it was observed that this compound exhibited IC50 values ranging from 10 to 20 µM against human breast cancer cell lines (MCF-7). The study concluded that further exploration into its mechanism of action is warranted .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

5. Conclusion

The biological activity of this compound presents promising avenues for research in medicinal chemistry and pharmacology. Its antimicrobial and potential anticancer properties warrant further investigation to elucidate mechanisms of action and therapeutic applications.

Propiedades

IUPAC Name |

2,5-dibromothiophene-3,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N2S/c7-5-3(1-9)4(2-10)6(8)11-5 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSNKPAYLNZNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=C1C#N)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.